molecular formula C12H14N2O B15212670 1,3,4-Oxadiazole, 2-(1,1-dimethylethyl)-5-phenyl- CAS No. 75655-52-6

1,3,4-Oxadiazole, 2-(1,1-dimethylethyl)-5-phenyl-

Cat. No.: B15212670
CAS No.: 75655-52-6
M. Wt: 202.25 g/mol
InChI Key: DWSUGUDZPQYIFP-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of tert-butyl hydrazide with benzoic acid in the presence of phosphorus oxychloride can yield the desired oxadiazole compound.

Industrial Production Methods: Industrial production of 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

  • 2-(tert-Butyl)-5-methyl-1,3,4-oxadiazole
  • 2-(tert-Butyl)-5-ethyl-1,3,4-oxadiazole
  • 2-(tert-Butyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole

Comparison: Compared to similar compounds, 2-(tert-Butyl)-5-phenyl-1,3,4-oxadiazole exhibits unique properties due to the presence of the phenyl group. This group can enhance the compound’s stability, reactivity, and potential biological activity. The tert-butyl group also contributes to its steric and electronic properties, making it distinct from other oxadiazole derivatives.

Properties

CAS No.

75655-52-6

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2-tert-butyl-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C12H14N2O/c1-12(2,3)11-14-13-10(15-11)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

DWSUGUDZPQYIFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(O1)C2=CC=CC=C2

Origin of Product

United States

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